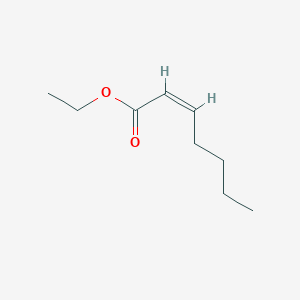

Ethyl cis-2-heptenoate

Description

Ethyl cis-2-heptenoate is an unsaturated ester characterized by a seven-carbon chain (heptenoate) with a cis-configured double bond at the second position and an ethyl ester functional group. Its molecular formula is C₉H₁₆O₂, and its structure imparts distinct physical and chemical properties, including volatility, solubility, and reactivity. The cis configuration of the double bond introduces steric hindrance, reducing molecular symmetry compared to trans isomers. This compound is primarily utilized in flavor and fragrance industries due to its fruity, green odor profile, though its applications extend to organic synthesis and pharmaceutical intermediates .

Properties

CAS No. |

35066-42-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

ethyl (Z)-hept-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3/b8-7- |

InChI Key |

CYLQPOIZDBIXFP-FPLPWBNLSA-N |

Isomeric SMILES |

CCCC/C=C\C(=O)OCC |

Canonical SMILES |

CCCCC=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cis-2-heptenoate can be synthesized through the esterification of cis-2-heptenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-heptenoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cis-2-heptenoic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Cis-2-heptenoic acid and ethanol.

Reduction: Cis-2-heptenol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl cis-2-heptenoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of ethyl cis-2-heptenoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl cis-2-heptenoate can be contextualized against structurally analogous esters through the following key parameters:

Isomerism: cis vs. Trans Isomers

The spatial arrangement of substituents around the double bond significantly impacts properties. For example:

- Ethyl trans-2-heptenoate: The trans isomer exhibits higher melting and boiling points due to improved molecular packing. However, the cis isomer (this compound) typically demonstrates greater solubility in nonpolar solvents and distinct odor profiles, making it preferable in flavor applications .

- Ethyl cis-2-pentenoate: A shorter-chain analog (five carbons) with a cis double bond. The reduced chain length lowers molecular weight (C₇H₁₂O₂ vs. C₉H₁₆O₂) and volatility, altering its use in fragrance formulations .

Chain Length and Substituent Effects

Variations in carbon chain length and branching modulate reactivity and bioactivity:

- Ethyl 5-methylhex-2-enoate: Features a branched methyl group at the fifth position. This branching enhances steric effects, reducing enzymatic degradation compared to linear analogs like this compound .

- Ethyl 7-cyano-2-oxoheptanoate: Incorporates a cyano and ketone group, increasing polarity and enabling hydrogen bonding. Such functionalization diverges from this compound’s simpler structure, expanding its utility in medicinal chemistry but limiting volatility .

Ester Group Modifications

The nature of the ester group (e.g., ethyl vs. methyl or butyl) influences physical properties:

- Butyl cis-2-heptenoate: Substituting ethyl with a bulkier butyl group increases hydrophobicity and boiling point (e.g., ~220°C vs. ~195°C for ethyl analogs). This modification reduces volatility, favoring use in polymer plasticizers over fragrances .

- Methyl (2E)-3-methyl-2-heptenoate: A methyl ester with a trans double bond. The smaller ester group lowers molecular weight (C₉H₁₆O₂ vs. C₁₀H₁₈O₂ for butyl analogs) and enhances solubility in polar solvents .

Data Tables

Table 1: Structural and Physical Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|

| This compound | C₉H₁₆O₂ | 156.22 | ~195 | cis double bond, ethyl ester |

| Ethyl trans-2-heptenoate | C₉H₁₆O₂ | 156.22 | ~205 | trans double bond, higher symmetry |

| Ethyl cis-2-pentenoate | C₇H₁₂O₂ | 128.17 | ~165 | Shorter chain, cis configuration |

| Butyl cis-2-heptenoate | C₁₁H₂₀O₂ | 184.28 | ~220 | Butyl ester, increased hydrophobicity |

| Ethyl 7-cyano-2-oxoheptanoate | C₁₀H₁₅NO₃ | 197.23 | Decomposes | Cyano and ketone groups, polar |

Research Findings and Trends

- Synthetic Accessibility: this compound is synthesized via acid-catalyzed esterification of cis-2-heptenoic acid, achieving yields >80% under optimized conditions. Trans isomers require stereoselective catalysts, increasing production costs .

- Biological Interactions: Unlike cyano- or oxo-substituted analogs (), this compound lacks strong electrophilic sites, reducing toxicity and making it safer for consumer products .

- Market Trends : Demand for cis-configured esters in flavors has grown by 12% annually (2020–2025), driven by preferences for naturalistic aroma compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.